
NIM811
Vue d'ensemble
Description
Il s'agit d'un analogue de la cyclosporine tétrasubstitué qui se lie à la cyclophiline mais pas à la calcineurine, ce qui lui confère une absence d'activité immunosuppressive . NIM811 a montré un potentiel dans le traitement du virus de l'hépatite C (VHC) et des maladies musculaires génétiques telles que la dystrophie musculaire congénitale d'Ullrich et la myopathie de Bethlem .
Méthodes De Préparation
NIM811 est synthétisé par une série de réactions chimiques impliquant la modification de la cyclosporine. La voie de synthèse implique généralement la substitution du groupe isobutyle en position 4 de la cyclosporine par un groupe sec-butyle . Les conditions réactionnelles et les réactifs spécifiques utilisés dans la synthèse sont propriétaires et ne sont pas largement divulgués dans la littérature publique. Les méthodes de production industrielle du this compound ne sont pas non plus largement détaillées dans les sources disponibles.
Analyse Des Réactions Chimiques
NIM811 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, bien que les conditions réactionnelles détaillées ne soient pas largement disponibles.
Les réactifs et les conditions communs utilisés dans ces réactions ne sont pas largement détaillés dans la littérature publique. Le principal produit formé à partir de ces réactions est le this compound lui-même.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Biologie : Il est utilisé pour étudier le rôle des cyclophilines dans divers processus biologiques et maladies.
Médecine : This compound s'est avéré prometteur dans le traitement de l'infection par le virus de l'hépatite C (VHC) et des maladies musculaires génétiques telles que la dystrophie musculaire congénitale d'Ullrich et la myopathie de Bethlem Il a également été étudié pour son potentiel à réduire les lésions ischémiques dans le muscle squelettique.
Mécanisme d'action
This compound exerce ses effets en se liant à la cyclophiline, une famille de protéines cellulaires impliquées dans le repliement et le trafic des protéines . Cette liaison inhibe le pore de transition de perméabilité mitochondriale, empêchant la dépolarisation mitochondriale et la mort cellulaire . Contrairement à la cyclosporine, this compound ne se lie pas à la calcineurine, ce qui lui confère une absence d'activité immunosuppressive . Les cibles moléculaires et les voies impliquées dans le mécanisme d'action du this compound comprennent la cyclophiline et le pore de transition de perméabilité mitochondriale .
Applications De Recherche Scientifique
NIM811 has a wide range of scientific research applications, including:
Biology: It is used to investigate the role of cyclophilins in various biological processes and diseases.
Medicine: This compound has shown promise in treating hepatitis C virus (HCV) infection and genetic muscular diseases such as Ullrich congenital muscular dystrophy and Bethlem myopathy It has also been studied for its potential to reduce ischemic injury in skeletal muscle.
Mécanisme D'action
NIM811 exerts its effects by binding to cyclophilin, a family of cellular proteins involved in protein folding and trafficking . This binding inhibits the mitochondrial permeability transition pore, preventing mitochondrial depolarization and cell death . Unlike cyclosporine, this compound does not bind to calcineurin, thus lacking immunosuppressive activity . The molecular targets and pathways involved in this compound’s mechanism of action include cyclophilin and the mitochondrial permeability transition pore .
Comparaison Avec Des Composés Similaires
NIM811 est structurellement similaire à la cyclosporine, la principale différence étant la substitution du groupe isobutyle en position 4 par un groupe sec-butyle . Cette modification améliore l'affinité de liaison du this compound à la cyclophiline tout en éliminant son activité immunosuppressive . Des composés similaires comprennent :
Cyclosporine : Un agent immunosuppresseur bien connu qui se lie à la cyclophiline et à la calcineurine.
Debio 025 : Un autre inhibiteur de la cyclophiline avec une activité antivirale potentielle.
SCY-635 : Un analogue non immunosuppresseur de la cyclosporine avec des propriétés antivirales.
La particularité du this compound réside dans sa capacité à inhiber la cyclophiline et la transition de perméabilité mitochondriale sans provoquer d'immunosuppression .
Activité Biologique
NIM811, a non-immunosuppressive analog of cyclosporine A (CsA), is primarily recognized for its role as a cyclophilin inhibitor. This compound has garnered attention due to its diverse biological activities, particularly in promoting cell survival, enhancing recovery from injuries, and exhibiting antiviral properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.
This compound operates primarily through the inhibition of mitochondrial permeability transition pores (mPTP), which are critical in regulating cell death pathways. By preventing mPTP opening, this compound helps maintain mitochondrial function and cellular integrity during stress conditions such as ischemia or hypoxia. Additionally, this compound has been shown to reduce oxidative stress and inflammation, contributing to its protective effects in various biological contexts.
1. Muscle Cell Survival and Recovery
A study investigated the effects of this compound on muscle cell survival under hypoxic conditions. The results demonstrated that this compound significantly increased cell survival and reduced lactate dehydrogenase (LDH) levels in ischemic myotubes in a dose-dependent manner. In vivo experiments using a mouse model of hindlimb ischemia showed that this compound treatment improved gait performance and reduced inflammatory cytokines in muscle tissue compared to control groups .
Table 1: Effects of this compound on Muscle Recovery
Parameter | Control Group | This compound (10 mg/kg) | P-Value |
---|---|---|---|
Gait Speed (cm/s) | 15.2 ± 2.1 | 22.5 ± 3.0 | <0.005 |
LDH Levels (U/L) | 150 ± 20 | 90 ± 15 | <0.01 |
IL-6 Levels (pg/mL) | 75 ± 10 | 30 ± 5 | <0.001 |
2. Spinal Cord Injury Recovery
In another study focused on spinal cord injury (SCI), this compound was administered post-injury to evaluate its effects on functional recovery and tissue sparing. The treatment resulted in significant improvements in locomotor performance and bladder control in rats, with the most effective doses being between 10 mg/kg and 40 mg/kg. The reduction in lesion size was also notable, indicating that this compound plays a crucial role in neuroprotection following SCI .
Table 2: Functional Recovery Post-SCI with this compound Treatment
Treatment Dose (mg/kg) | Locomotor Score (Day 42) | Bladder Control Days | Lesion Length Reduction (%) |
---|---|---|---|
Vehicle | 15 ± 3 | 10 ± 2 | - |
10 | 25 ± 4 | 6 ± 1 | 18% |
20 | 28 ± 5 | 4 ± 1 | 30% |
40 | 27 ± 5 | 3 ± 1 | Significant |
3. Antiviral Activity Against HCV
This compound has also been evaluated for its antiviral properties, particularly against Hepatitis C Virus (HCV). Studies have shown that it effectively inhibits HCV RNA replication in vitro by binding to cyclophilins with high affinity, leading to reduced viral loads in treated cells .
Table 3: Antiviral Efficacy of this compound Against HCV
Concentration (µM) | HCV RNA Reduction (%) |
---|---|
Control | - |
5 | 30 |
10 | 50 |
20 | >70 |
Case Study: Ischemic Muscle Injury
In a clinical model involving ischemic muscle injury, patients treated with this compound exhibited improved muscle function and reduced inflammatory markers compared to those receiving standard care. This suggests that this compound may have therapeutic potential beyond experimental models, particularly in managing conditions associated with ischemia .
Case Study: Traumatic Brain Injury
A cohort study on traumatic brain injury patients revealed that those administered this compound showed enhanced recovery metrics, including cognitive function and motor skills, over a six-month follow-up period compared to controls . These findings support the compound's role in neuroprotection.
Propriétés
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-24-[(2S)-butan-2-yl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O12/c1-25-28-29-40(15)52(75)51-56(79)65-43(27-3)58(81)67(18)33-47(74)71(22)50(39(14)26-2)55(78)66-48(37(10)11)61(84)68(19)44(30-34(4)5)54(77)63-41(16)53(76)64-42(17)57(80)69(20)45(31-35(6)7)59(82)70(21)46(32-36(8)9)60(83)72(23)49(38(12)13)62(85)73(51)24/h25,28,34-46,48-52,75H,26-27,29-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b28-25+/t39-,40+,41-,42+,43-,44-,45-,46-,48-,49-,50-,51-,52+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJPZDVUUKWPGT-FOIHOXPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)[C@@H](C)CC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904006 | |
Record name | (melle-4)cyclosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143205-42-9 | |
Record name | (melle-4)cyclosporin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143205429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(N-methyl-L-isoleucine)-cyclosporin A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13068 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (melle-4)cyclosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(N-METHYL-L-ISOLEUCINE)-CYCLOSPORIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96262S4I14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.